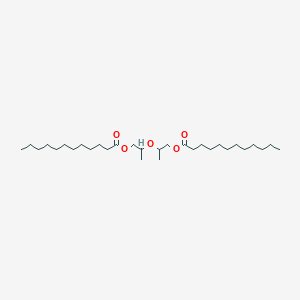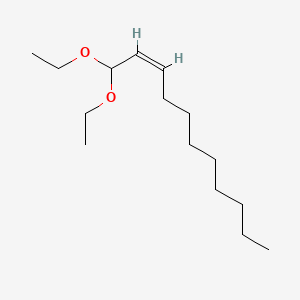
(Z)-1,1-Diethoxyundec-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-1,1-Diethoxyundec-2-ene is an organic compound characterized by its unique structure, which includes a double bond in the (Z)-configuration and two ethoxy groups attached to the first carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1,1-Diethoxyundec-2-ene typically involves the reaction of undec-2-ene with diethyl ether in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvent: Non-polar solvents like hexane or toluene to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is common to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-1,1-Diethoxyundec-2-ene can undergo various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to form saturated compounds.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide for dihydroxylation.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Epoxides and Diols: From oxidation reactions.
Saturated Compounds: From reduction reactions.
Substituted Ethers: From substitution reactions.
Applications De Recherche Scientifique
(Z)-1,1-Diethoxyundec-2-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (Z)-1,1-Diethoxyundec-2-ene involves its interaction with various molecular targets, depending on the specific reaction or application. For example, in oxidation reactions, the double bond interacts with oxidizing agents to form epoxides. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-1,1-Diethoxyundec-2-ene: The (E)-isomer with a different spatial arrangement of the double bond.
1,1-Dimethoxyundec-2-ene: Similar structure but with methoxy groups instead of ethoxy groups.
1,1-Diethoxydec-2-ene: Similar structure but with a shorter carbon chain.
Uniqueness
(Z)-1,1-Diethoxyundec-2-ene is unique due to its (Z)-configuration, which can lead to different reactivity and interactions compared to its (E)-isomer. The presence of ethoxy groups also imparts distinct chemical properties compared to methoxy-substituted analogs.
Propriétés
Numéro CAS |
71276-99-8 |
|---|---|
Formule moléculaire |
C15H30O2 |
Poids moléculaire |
242.40 g/mol |
Nom IUPAC |
(Z)-1,1-diethoxyundec-2-ene |
InChI |
InChI=1S/C15H30O2/c1-4-7-8-9-10-11-12-13-14-15(16-5-2)17-6-3/h13-15H,4-12H2,1-3H3/b14-13- |
Clé InChI |
LBQJYAKETIUXGG-YPKPFQOOSA-N |
SMILES isomérique |
CCCCCCCC/C=C\C(OCC)OCC |
SMILES canonique |
CCCCCCCCC=CC(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


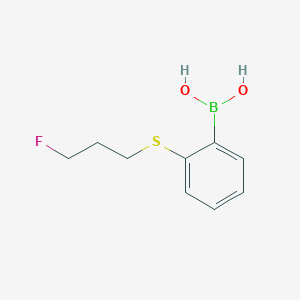
![[(2S)-2-methylbutyl] heptanoate](/img/structure/B12641787.png)
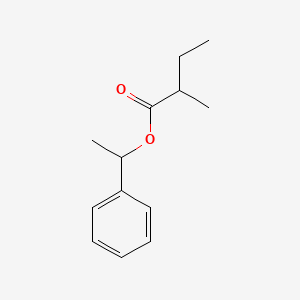
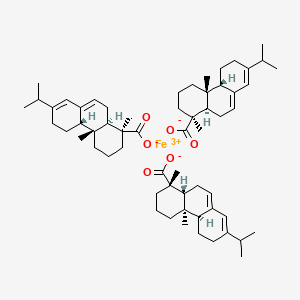
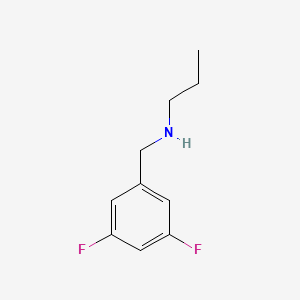

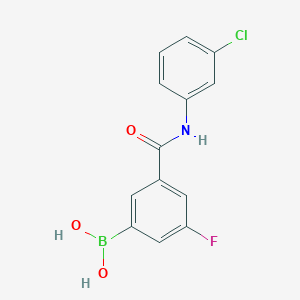
![1-Butyl-2-methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1H-indole](/img/structure/B12641818.png)
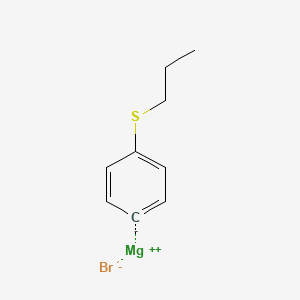
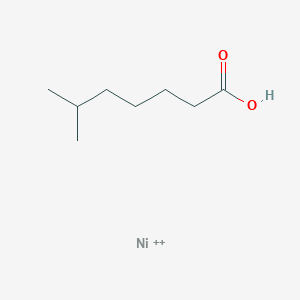
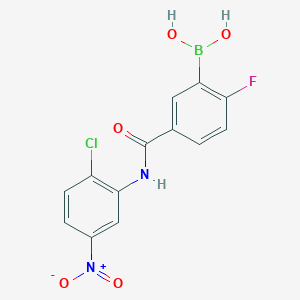
![Benzenesulfonamide, 4-methoxy-N-[3-(methoxymethyl)phenyl]-N-methyl-3-(1-piperazinyl)-](/img/structure/B12641838.png)
